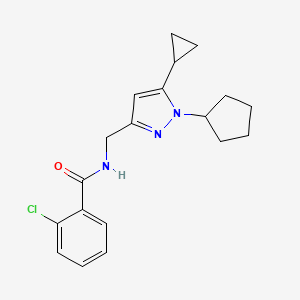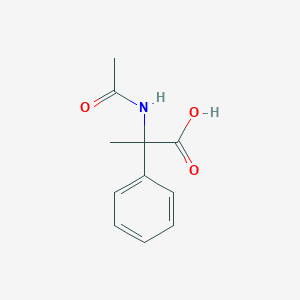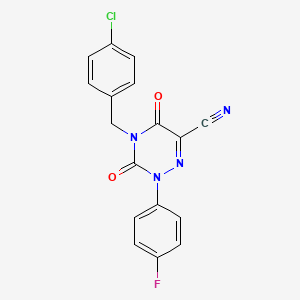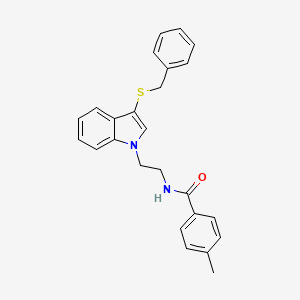
Pyrrolidine-2-ylideneacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2-ylideneacetic acid methyl ester is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17. It is a type of pyrrole ester, which are often used in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Synthesis Analysis
The synthesis of pyrrole esters, including this compound, can be achieved through a simple enzymatic approach using Novozym 435 for transesterification . The reaction conditions are optimized considering factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are catalyzed by enzymes such as lipases and esterases .Scientific Research Applications
Organocatalytic Synthesis and Biological Activities
The compound has been used in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are known for their significant biological activities. An enantioselective approach enabled the production of these derivatives with high enantiopurity and structural diversity, suggesting potential applications in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).
Antiviral Activity
Research on antiviral compounds has identified derivatives of Pyrrolidine-2-ylideneacetic acid methyl ester as potent inhibitors of human rhinovirus (HRV) 3C protease, showing effectiveness across all HRV serotypes tested. This highlights its potential as a therapeutic agent against HRV infections, which are common causes of the common cold (A. Patick et al., 2005).
Photolysis and Cycloaddition Reactions
In organic synthesis , the compound participates in photolysis and cycloaddition reactions to produce pyrrolidine derivatives. This process is significant for creating structurally complex molecules with potential applications in material science and synthetic chemistry (H. Cheng et al., 2001).
Asymmetric Synthesis of Amino Acids
The compound is also involved in the asymmetric synthesis of α-quaternary proline derivatives. This process is crucial for the development of peptidomimetics and biologically active compounds, indicating its significant role in the pharmaceutical industry (J. Hernández-Toribio et al., 2012).
Luminescent Metallogels
In the field of materials science , derivatives of this compound have been used to form luminescent metallogels. These materials exhibit strong red luminescence and are capable of self-healing, suggesting applications in sensors, imaging, and light-emitting devices (Eoin P McCarney et al., 2015).
Future Directions
The future directions in the research and application of Pyrrolidine-2-ylideneacetic acid methyl ester could involve further exploration of its biological activities and potential use in medicine . There is also a growing interest in preparing pyrrole esters due to their unique aromatic organoleptic qualities .
Properties
IUPAC Name |
methyl (2Z)-2-pyrrolidin-2-ylideneacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)

![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)


![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)
![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)

